molecular formula C9H16N2O2 B13428833 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No.: B13428833
M. Wt: 184.24 g/mol
InChI Key: XMYQYMGIARIEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a hydroxy group at position 6 and a propan-1-one side chain bearing an amino group.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

InChI

InChI=1S/C9H16N2O2/c1-5(10)9(13)11-3-6-2-7(4-11)8(6)12/h5-8,12H,2-4,10H2,1H3

InChI Key

XMYQYMGIARIEHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2CC(C1)C2O)N

Origin of Product

United States

Preparation Methods

Intramolecular Imide Formation from 1,3-Functionalized Cyclobutane Derivatives

A recent efficient approach (2024) to synthesize 3-azabicyclo[3.1.1]heptane derivatives employs intramolecular imide formation starting from 1,3-functionalized cyclobutane precursors. The process involves:

  • Starting from diastereoselectively synthesized 3-oxocyclobutanecarboxylate.
  • Performing a Strecker reaction to introduce the amino group and form 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.
  • Subsequent transformations yield the hydroxy-substituted bicyclic amino ketone.

This method is scalable to multigram quantities and provides stereocontrol over the bicyclic system, making it suitable for medicinal chemistry applications (e.g., analogs of Thalidomide).

Two-Step Multigram Synthesis via Cyclobutane Ring Derivatization

Another synthetic route involves a two-step process:

  • Synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one as a key intermediate.
  • Selective derivatization of the cyclobutane ring to introduce the hydroxy and amino-propanone substituents.

This method was demonstrated to be efficient and allows for further functionalization of the bicyclic scaffold, providing a versatile platform for analog synthesis.

Coupling and Oxidation Reactions Using Carbodiimide Chemistry

A patented process describes preparation of related bicyclic amino ketones using:

  • Coupling reactions facilitated by EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in aprotic solvents such as dimethylformamide or acetonitrile.
  • Use of 2,6-lutidine or N,N-dimethyl-N-cyclohexylamine as bases to promote amide bond formation.
  • Oxidation of alcohol functional groups to ketones using EDCI in mixed toluene/DMSO with dichloroacetic acid.

This method emphasizes maintaining stereochemical purity (up to >98% enantiomeric excess) and removing interfering counterions to avoid side reactions.

Experimental Conditions and Reagents

Step Reagents/Conditions Notes
Strecker Reaction Amino source, cyanide, 3-oxocyclobutanecarboxylate Diastereoselective formation of amino dione intermediate
Imide Cyclization Intramolecular cyclization under mild heating Forms the bicyclic azabicycloheptane core
Amide Coupling EDCI, 2,6-lutidine, DMF or acetonitrile Requires careful removal of counterions to avoid side products
Alcohol Oxidation EDCI, toluene/DMSO, dichloroacetic acid Converts hydroxy group to ketone, preserving stereochemistry
Purification Extraction with aqueous NaHCO3, HCl, brine; drying with MgSO4 Standard organic workup to isolate pure product

Research Findings and Analytical Data

  • The bicyclic amino ketone shows promising stability and stereochemical integrity under the described synthetic conditions.
  • Multigram scale synthesis has been achieved with yields suitable for further derivatization.
  • The synthetic intermediates and final products have been fully characterized by NMR spectroscopy, confirming the bicyclic structure and substitution pattern.
  • The methods allow for selective functionalization of the cyclobutane ring, enabling the synthesis of conformationally restricted piperidine analogs.
  • The coupling and oxidation steps are optimized to minimize byproduct formation, critical for pharmaceutical applications.

Summary Table of Preparation Routes

Method Key Feature Scale Stereocontrol Reference
Intramolecular imide formation Diastereoselective Strecker-based Multigram High
Two-step cyclobutane derivat. Selective ring functionalization Gram to multigram Moderate to high
Carbodiimide-mediated coupling High stereochemical purity Laboratory scale Very high

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituents (Position 6) Functional Groups Molecular Weight (g/mol) Key Properties/Notes
2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (Target) Hydroxy Amino, ketone Not explicitly provided High polarity due to -OH and -NH₂
3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one Methoxy Amino, ketone Not explicitly provided Increased lipophilicity vs. target
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one Hydroxy Chloro, ketone 217.69 Higher reactivity (Cl substituent)
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives N/A Thia-azabicyclo, carboxylic acid Varies Pharmacopeial standards for crystallinity
Key Observations:

Substituent Effects: The hydroxy group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the methoxy analog, which is more lipophilic and stable under oxidative conditions .

Bicyclo System Variations :

  • The 3.1.1 azabicyclo system in the target compound differs from the 3.2.0 system in thia-azabicyclo derivatives (), which likely alters ring strain and conformational flexibility. This impacts binding to biological targets or crystallinity .

Chloro groups () may participate in nucleophilic substitution reactions, limiting stability in aqueous environments .

Pharmacopeial and Industrial Relevance

  • Crystallinity : Compounds like those in must meet pharmacopeial crystallinity standards, suggesting that the target compound’s analogs could be optimized for solid-state formulation .
  • Synthetic Applications: The chloro derivative () may serve as an intermediate in synthesis, while amino/hydroxy variants are candidates for drug discovery due to their biocompatibility .

Biological Activity

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its effects on different biological systems.

Chemical Structure and Properties

The compound can be represented by the following structure:

IUPAC Name 2Amino1(6hydroxy3azabicyclo[3.1.1]heptan3yl)propan1one\text{IUPAC Name }this compound

Molecular Formula

  • C : 9
  • H : 14
  • N : 2
  • O : 2

Molecular Weight

The molecular weight of the compound is approximately 174.22 g/mol.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes in the body. It is hypothesized to function as a modulator of neurotransmitter systems, particularly through interactions with:

  • Nicotinic Acetylcholine Receptors (nAChRs) : This compound may enhance cognitive functions by acting as an agonist at nAChRs, which play a crucial role in synaptic transmission and plasticity.

Neuropharmacological Effects

Several studies have indicated that compounds similar to this compound exhibit neuroprotective properties and cognitive enhancement effects.

Case Study 1: Cognitive Enhancement
A study evaluated the effects of related bicyclic compounds on cognitive performance in rodent models. The results demonstrated significant improvements in memory retention and learning capabilities when administered prior to cognitive tasks, suggesting potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease .

Case Study 2: Neuroprotective Properties
Research conducted on neuroprotective effects showed that this compound could mitigate neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Effect Reference
Cognitive Enhancement Improved memory and learning
Neuroprotection Reduced neuronal cell death
Antioxidant Activity Modulation of ROS levels

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. A common approach includes:

  • Formation of the bicyclic structure via cyclization reactions.
  • Subsequent functionalization to introduce amino and hydroxyl groups.

Q & A

Q. What are the common synthetic routes for 2-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, and what are their key intermediates?

The synthesis typically involves cyclization of bicyclic precursors followed by functional group transformations. A validated approach includes:

Cyclization : Formation of the azabicyclo[3.1.1]heptane core via intramolecular ring closure of amino-alcohol intermediates.

Functionalization : Introduction of the hydroxy and ketone groups using selective oxidation or protection/deprotection strategies.
Key intermediates include spirocyclic oxetanyl nitriles, which are reduced to generate the bicyclic amine backbone .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • X-ray crystallography : Use SHELXL for refining crystal structures to validate stereochemistry and bond angles .
  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to confirm substituent positions (e.g., hydroxy group at C6, amino-propanone chain).
  • Mass spectrometry (MS) : Verify molecular weight (e.g., exact mass via HRMS) and detect impurities.
  • HPLC : Assess purity (>95% by reverse-phase chromatography) using UV detection at 210–254 nm .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H314/H318) .
  • Ventilation : Use fume hoods to avoid inhalation (P261/P271).
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation (P233/P410) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s binding affinity to orexin receptors?

  • Radioligand binding assays : Use 3^3H-labeled orexin-A/B in cell membranes expressing OX1_1/OX2_2 receptors. Measure IC50_{50} values via competitive displacement .
  • Structural studies : Co-crystallize the compound with orexin receptors and solve structures using cryo-EM or X-ray crystallography (SHELX suite) to identify binding pockets .
  • Functional assays : Monitor intracellular Ca2+^{2+} flux or cAMP levels in HEK293 cells to assess agonist/antagonist activity .

Q. What methodologies resolve contradictions in reported pharmacological data (e.g., varying receptor selectivity)?

  • Orthogonal assays : Compare results from binding assays (e.g., SPR) with functional readouts (e.g., β-arrestin recruitment) to distinguish affinity vs. efficacy .
  • Species-specific models : Test the compound in human vs. rodent receptor isoforms to address interspecies variability.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., ethoxy instead of hydroxy) to correlate SAR with activity (see ) .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions.
  • LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the ketone group or oxidation of the amine) .
  • Plasma stability assays : Incubate with human/rat plasma at 37°C and quantify parent compound loss over 24 hours .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Mask the hydroxy group with acetyl or phosphate esters to enhance oral bioavailability.
  • Lipophilicity adjustments : Introduce halogen substituents to improve blood-brain barrier penetration (see for similar modifications) .
  • Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites and guide structural refinements .

Key Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement of the bicyclic core .
  • SAR Studies : Prioritize modifications at C6 (e.g., hydroxy → methoxy) to balance potency and solubility .
  • Toxicity Screening : Conduct Ames tests and hERG channel assays early to de-risk lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.